molecular formula C16H14O3S B8393341 4-Oxo-4-(4-phenylsulfanyl-phenyl)-butyric acid

4-Oxo-4-(4-phenylsulfanyl-phenyl)-butyric acid

Cat. No. B8393341
M. Wt: 286.3 g/mol
InChI Key: ORYBFBIMKFXPEH-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-phenylsulfanyl-phenyl)-butyric acid is a useful research compound. Its molecular formula is C16H14O3S and its molecular weight is 286.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxo-4-(4-phenylsulfanyl-phenyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-4-(4-phenylsulfanyl-phenyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Oxo-4-(4-phenylsulfanyl-phenyl)-butyric acid

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

4-oxo-4-(4-phenylsulfanylphenyl)butanoic acid

InChI

InChI=1S/C16H14O3S/c17-15(10-11-16(18)19)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,19)

InChI Key

ORYBFBIMKFXPEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(4-Fluoro-phenyl)-4-oxo-butyric acid (10.0 g, 51 mmol), thiophenol (5.2 g, 51 mmol), thiophenol (5.2 g, 51 mmol) and powdered potassium carbonate (13.8 g, 100 mmol) were added to 25 mL of dimethyl sulfoxide (DMSO). The reaction mixture was heated to 110° C. for 2 hours, then cooled and diluted by addition of 250 mL water. The aqueous mixture was extracted three times with 100 mL of EtOAc, and the combined organic layers were dried (MgSO4), and evaporated under reduced pressure to yield 11 g (38.5 mmol, 75.5%) of 4-oxo-4-(4-phenylsulfanyl-phenyl)-butyric acid as a crude solid. MS: 287 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(4-Fluoro-phenyl)-4-oxo-butyric acid (10.0 g, 51 mmol), thiophenol (5.2 g, 51 mmol) and powdered potassium carbonate (13.8 g, 100 mmol) were added to 25 mL of dimethyl sulfoxide (DMSO). The reaction mixture was heated to 10° C. for 2 hours, then cooled and diluted by addition of 250 mL water. The aqueous mixture was extracted three times with 100 mL of EtOAc, and the combined organic layers were dried (MgSO4), and evaporated under reduced pressure to yield 11 g (38.5 mmol, 75.5%) of 4-oxo-4-(4-phenylsulfanyl-phenyl)-butyric acid as a crude solid. MS: 287 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

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